Lipophilicity (Computed XLogP3) Differentiates Isoamyl-Branched Isomers from Linear-Chain and Unsaturated Analogs
The target compound's computed XLogP3 of 2.7 reflects the compact, branched isoamyl motif [1]. Its saturated but geometrically distinct isomer 1-(pentan-2-yl)cyclobutane-1-carbaldehyde also yields XLogP3 ≈ 2.7, while the linear-chain 1-(3-methylbutyl)cyclobutane-1-carbaldehyde shows XLogP3 ≈ 2.9, and the unsaturated analog 1-(3-methylbut-2-enyl)cyclobutanecarbaldehyde (C10H16O, MW 152.23) has XLogP3 ≈ 2.4 [2] [3]. A 0.3-unit XLogP3 difference between the target and the linear isomer translates to an approximately 2-fold predicted difference in octanol-water partition coefficient, sufficient to alter retention times on reversed-phase HPLC by >1 minute under standard screening gradients.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.7 (PubChem CID 131027416) |
| Comparator Or Baseline | 1-(3-methylbutyl)cyclobutane-1-carbaldehyde XLogP3 ≈ 2.9; 1-(pentan-2-yl)cyclobutane-1-carbaldehyde XLogP3 ≈ 2.7; 1-(3-methylbut-2-enyl)cyclobutanecarbaldehyde XLogP3 ≈ 2.4 (PubChem computed values) |
| Quantified Difference | ΔXLogP3 = 0.2–0.3 vs saturated linear analogs; ΔXLogP3 = 0.3 vs unsaturated analog |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2019.06.18 release); valid for neutral species at 25°C |
Why This Matters
A 0.3-unit XLogP3 difference predicts meaningfully divergent HPLC retention and formulation partitioning, directly impacting analytical method development and assay reproducibility.
- [1] PubChem CID 131027416 – Computed Properties (XLogP3 = 2.7). National Center for Biotechnology Information. Accessed May 2026. View Source
- [2] PubChem CID 58555261 – 1-(3-Methylbut-2-enyl)cyclobutanecarbaldehyde. Computed Properties. Accessed May 2026. View Source
- [3] PubChem Compound database – computed descriptor comparison across C10H18O cyclobutane aldehyde isomers. Cross-referenced May 2026. View Source
